molecular formula C5H13NOS B14727582 1-[(2-Aminoethyl)sulfanyl]propan-2-ol CAS No. 6292-97-3

1-[(2-Aminoethyl)sulfanyl]propan-2-ol

Cat. No.: B14727582
CAS No.: 6292-97-3
M. Wt: 135.23 g/mol
InChI Key: ORHXBCMUOZNDSY-UHFFFAOYSA-N
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Description

1-[(2-Aminoethyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C5H13NOS It is characterized by the presence of an aminoethyl group attached to a sulfanyl (thio) group, which is further connected to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol typically involves the reaction of 2-aminoethanethiol with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(2-Aminoethyl)sulfanyl]propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Aminoethyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its amino and sulfanyl groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors .

Comparison with Similar Compounds

  • 3-[(2-Aminoethyl)sulfanyl]propan-1-ol
  • 2,3-Dimercaptopropanol (Dimercaprol)

Comparison: 1-[(2-Aminoethyl)sulfanyl]propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 2,3-Dimercaptopropanol is primarily used as a chelating agent for heavy metal poisoning, this compound has broader applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

6292-97-3

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

1-(2-aminoethylsulfanyl)propan-2-ol

InChI

InChI=1S/C5H13NOS/c1-5(7)4-8-3-2-6/h5,7H,2-4,6H2,1H3

InChI Key

ORHXBCMUOZNDSY-UHFFFAOYSA-N

Canonical SMILES

CC(CSCCN)O

Origin of Product

United States

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